REACTION_CXSMILES
|
[I-].C[N+]1(C)[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.[C:11]([NH2:15])([CH3:14])([CH3:13])[CH3:12]>O.CO>[C:11]([N:15]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)([CH3:14])([CH3:13])[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
64.5 g
|
Type
|
reactant
|
Smiles
|
[I-].C[N+]1(CCC(CC1)=O)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The residual oil was shaken with 1.5 L of petroleum ether, which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 2 hr under N2
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
it was extracted with Et2O (4×100 mL)
|
Type
|
EXTRACTION
|
Details
|
it was extracted further with Et2O (4×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
was decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 4.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |